
6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinone semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinone semicarbazone” is part of the isoquinoline family, a significant class of heterocyclic aromatic organic compounds. Isoquinoline derivatives, including semicarbazones and thiosemicarbazones, have garnered interest for their diverse pharmacological activities and potential in various synthetic applications.
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves multi-step reactions starting from readily available precursors. For example, the synthesis of related compounds involves condensation reactions, cyclization, and functional group transformations. The synthesis can be tailored to introduce specific functional groups, such as semicarbazone moieties, at targeted positions within the molecule (Rozwadowska et al., 2002).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives, including semicarbazone analogs, is characterized by X-ray diffraction and various spectroscopic methods. These analyses confirm the placement of substituents and the overall geometry of the molecule, which are crucial for understanding the compound's reactivity and potential biological activity (Rozwadowska et al., 2002).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, including oxidation and condensation with other reactants to form new compounds. The reactivity can be influenced by the substituents present on the isoquinoline core and the semicarbazone moiety, leading to a wide range of possible products and derivatives with diverse properties (Liu et al., 1995).
Physical Properties Analysis
The physical properties, such as melting point and solubility, of isoquinoline derivatives are determined by their molecular structure. The introduction of dimethoxy and dimethyl groups, along with the semicarbazone moiety, can affect these properties, influencing the compound's behavior in different solvents and conditions (Rozwadowska et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of isoquinoline derivatives are influenced by the electron-donating and withdrawing effects of substituents like methoxy and methyl groups. These effects can affect the compound's behavior in chemical reactions, such as nucleophilic attacks and electrophilic substitutions, further broadening the scope of potential chemical transformations and applications (Liu et al., 1995).
Propiedades
IUPAC Name |
[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-14(2)7-8-5-10(20-3)11(21-4)6-9(8)12(16-14)17-18-13(15)19/h5-6H,7H2,1-4H3,(H,16,17)(H3,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECXVVPFSQLHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)NNC(=O)N)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)hydrazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


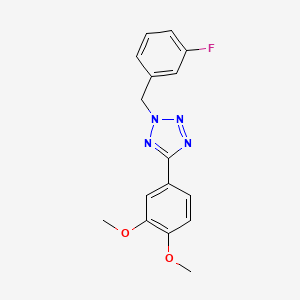
![(3R*,4S*)-4-(3-methoxyphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidin-3-amine](/img/structure/B5647102.png)
![N-[4-(diethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5647111.png)
![[1-(4-amino-2-pyrimidinyl)-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5647124.png)
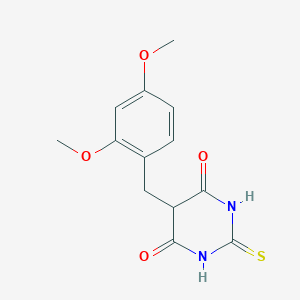
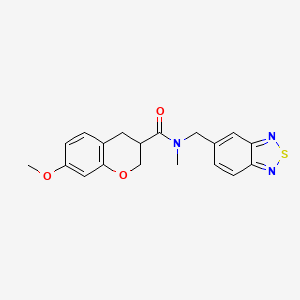
![4-chloro-8-(diethylamino)-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B5647153.png)
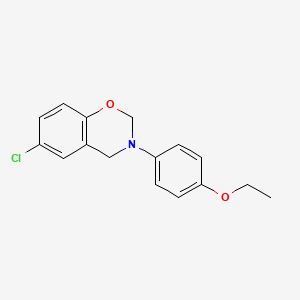
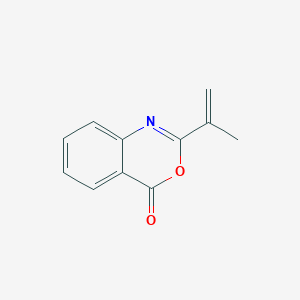
![2-ethyl-6-methyl-3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine](/img/structure/B5647180.png)
![9-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647184.png)
![2-(dimethylamino)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-methylphenyl)acetamide](/img/structure/B5647191.png)
